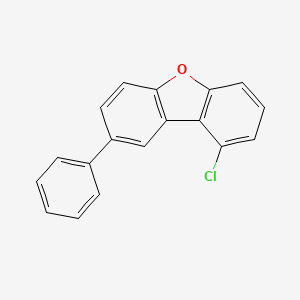
1-Chloro-8-phenyldibenzofuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-8-phenyldibenzofuran is an organic compound with the molecular formula C18H11ClO. It is a derivative of dibenzofuran, where a chlorine atom is substituted at the 1-position and a phenyl group at the 8-position. This compound is known for its applications in organic electronics, particularly in the field of organic light-emitting diodes (OLEDs) and other electronic materials .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-8-phenyldibenzofuran can be synthesized through various methods. One common approach involves the chlorination of 8-phenyldibenzofuran using chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction typically requires a solvent like dichloromethane and is carried out at low temperatures to prevent over-chlorination .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Purification steps such as recrystallization or chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-8-phenyldibenzofuran undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of hydro derivatives.
Common Reagents and Conditions:
Substitution: Reagents like sodium amide or thiourea in polar solvents are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Major Products:
Substitution: Products include 1-amino-8-phenyldibenzofuran or 1-thio-8-phenyldibenzofuran.
Oxidation: Products include this compound-4,5-quinone.
Reduction: Products include 1-chloro-8-phenyldihydrodibenzofuran.
Scientific Research Applications
1-Chloro-8-phenyldibenzofuran has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Mechanism of Action
The mechanism of action of 1-chloro-8-phenyldibenzofuran involves its interaction with specific molecular targets and pathways. In electronic applications, its unique structure allows for efficient charge transport and light emission. In biological systems, its derivatives may interact with cellular targets, leading to various biological effects such as inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Dibenzofuran: The parent compound, lacking the chlorine and phenyl substitutions.
1-Chlorodibenzofuran: Similar structure but without the phenyl group.
8-Phenyldibenzofuran: Similar structure but without the chlorine atom.
Uniqueness: 1-Chloro-8-phenyldibenzofuran is unique due to the combined presence of both chlorine and phenyl groups, which impart distinct electronic and steric properties. This makes it particularly valuable in applications requiring specific electronic characteristics, such as OLEDs .
Properties
Molecular Formula |
C18H11ClO |
|---|---|
Molecular Weight |
278.7 g/mol |
IUPAC Name |
1-chloro-8-phenyldibenzofuran |
InChI |
InChI=1S/C18H11ClO/c19-15-7-4-8-17-18(15)14-11-13(9-10-16(14)20-17)12-5-2-1-3-6-12/h1-11H |
InChI Key |
DWBPIVMHRYVRBJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(C=C2)OC4=C3C(=CC=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



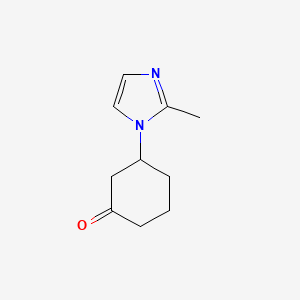
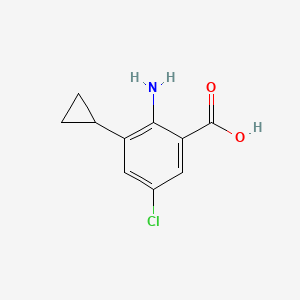

![(8S,11S,14S)-14-[[2-[[(2R)-2-[[(2R)-2-[acetyl(methyl)amino]-3-hydroxypropanoyl]amino]propanoyl]amino]acetyl]-methylamino]-3,18-dihydroxy-11-methyl-10,13-dioxo-9,12-diazatricyclo[13.3.1.12,6]icosa-1(18),2,4,6(20),15(19),16-hexaene-8-carboxylic acid](/img/structure/B13914172.png)
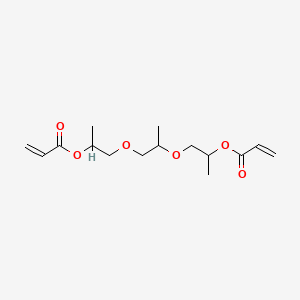
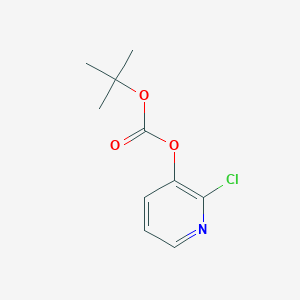
![2,3-Dibromo-5,6-dihydropyrrolo[1,2-A]imidazol-7-one](/img/structure/B13914191.png)
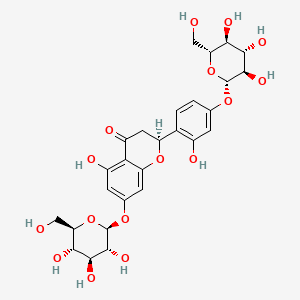

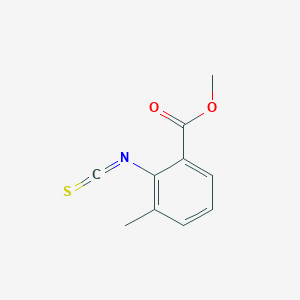
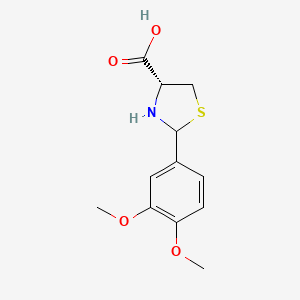
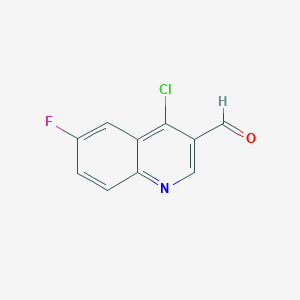
![7-Bromo-3-cyclopropyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine](/img/structure/B13914218.png)
